Potassium trifluoroacetate (KTFA) is a highly water-soluble, white crystalline organofluorine salt (CF3COOK) recognized for its dual utility as a stable trifluoromethylating reagent in organic synthesis and an advanced electrolyte component in energy storage systems[1]. Unlike volatile or gaseous fluorinating agents, KTFA offers excellent bench stability and processability, melting at 140–142 °C [2]. In procurement contexts, it is primarily sourced as a precursor for continuous-flow pharmaceutical synthesis [2] and as a specialized solute or additive for aqueous potassium-ion batteries (AKIBs) and lithium-metal anodes, where its specific trifluoroacetate anion modifies solvation structures and suppresses solvent freezing [1].
Substituting KTFA with generic potassium salts (such as potassium acetate or potassium chloride) in battery applications fails because non-fluorinated anions cannot form the robust, fluorine-rich Solid Electrolyte Interphase (SEI) required to prevent dendrite growth, nor do they sufficiently disrupt water hydrogen-bonding networks to enable sub-zero operation[1]. Conversely, substituting KTFA with other common potassium fluorinated salts like potassium triflate (KCF3SO3) fails in extreme low-temperature aqueous systems due to triflate’s weaker freezing-point depression capabilities[1]. In organic synthesis workflows, replacing KTFA with alternative trifluoromethyl sources like gaseous trifluoroiodomethane (CF3I) or liquid Ruppert-Prakash reagent (TMSCF3) drastically alters handling requirements, introduces mass-transfer limitations in flow reactors, and significantly increases precursor costs [2].
In the development of water-in-salt (WiS) electrolytes for aqueous potassium-ion batteries, the choice of the potassium salt dictates the operational temperature range. A 10 mol/kg (m) aqueous solution of KTFA achieves a freezing point of -35.5 °C, allowing the battery to retain 87.5% of its capacity over 1000 cycles at -35 °C [1]. In direct comparison, a 10 m solution of potassium triflate (KCF3SO3) fails to provide the same degree of hydrogen-bond breakage and average ice formation energy, resulting in earlier freezing and electrochemical failure at ultra-low temperatures [1].
| Evidence Dimension | Freezing point and low-temperature capacity retention |
| Target Compound Data | 10 m KTFA aqueous electrolyte freezes at -35.5 °C; 87.5% capacity retention at -35 °C (1000 cycles) |
| Comparator Or Baseline | 10 m Potassium triflate (KCF3SO3) baseline |
| Quantified Difference | KTFA prevents freezing down to -35.5 °C, maintaining liquid-state ion transport where the triflate analog freezes. |
| Conditions | 10 mol/kg aqueous electrolyte, -35 °C cycling conditions |
Buyers formulating electrolytes for extreme-climate energy storage must prioritize KTFA over standard sulfonated potassium salts to ensure liquid-state viability and long-term cycling stability.
When utilized as an electrolyte additive in lithium-metal batteries, KTFA significantly alters the local Li+ solvation structure. The strong polar interaction between the trifluoroacetate anion and Li+ weakens solvent coordination, replacing solvent molecules in the primary sheath[1]. This modification enhances the Li+ transference number to 0.68 and increases the ionic conductivity to 8.93 × 10^-4 S cm^-1, compared to conventional baseline liquid electrolytes which exhibit lower transference numbers and are prone to dendrite formation [1].
| Evidence Dimension | Li+ transference number and ionic conductivity |
| Target Compound Data | Transference number of 0.68; conductivity of 8.93 × 10^-4 S cm^-1 (with KTFA additive) |
| Comparator Or Baseline | Conventional liquid electrolytes without KTFA additive (lower transference and conductivity) |
| Quantified Difference | KTFA integration directly yields a transference number of 0.68, mitigating dendrite formation. |
| Conditions | KTFA incorporated as an additive into conventional liquid electrolytes for Li-metal anodes |
Battery manufacturers can procure KTFA as a functional additive to resolve dendrite-induced short circuits and improve the safety and lifespan of lithium-metal cells.
The formulation of ternary potassium Single Cation Ionic Liquids (SCILs) requires precursors with intrinsically low melting points to achieve a room-temperature liquid state. KTFA, with a melting point of 140–142 °C, serves as a critical low-melting component alongside salts like KFTFSI and KFSI [1]. Standard potassium salts (e.g., KPF6 or KClO4) possess excessively high melting points and cannot form viable SCILs. The inclusion of KTFA enables the creation of ultra-concentrated, non-flammable electrolytes that suppress water decomposition and expand the electrochemical window [1].
| Evidence Dimension | Melting point and eutectic formulation viability |
| Target Compound Data | KTFA melting point 140–142 °C |
| Comparator Or Baseline | Standard potassium battery salts (e.g., KPF6, >500 °C) |
| Quantified Difference | KTFA's melting point is hundreds of degrees lower than conventional inorganic potassium salts, enabling ternary eutectic SCIL formation. |
| Conditions | Differential scanning calorimetry of mixed potassium salts for SCILs |
Researchers and engineers developing non-flammable SCILs must select KTFA to successfully depress the eutectic temperature of the multi-salt mixture.
In pharmaceutical manufacturing, transitioning from batch to continuous-flow systems requires highly soluble and reactive precursors. KTFA acts as a highly effective solid source of the trifluoromethyl group for the rapid cross-coupling of aryl and heteroaryl iodides [1]. When deployed in a continuous-flow microreactor system, KTFA undergoes controlled decarboxylation to deliver the CF3 moiety, achieving good to excellent yields with significantly shorter reaction times compared to traditional batch processing, while eliminating the need to handle hazardous gaseous CF3 sources under pressure[1].
| Evidence Dimension | Reaction time and process scalability |
| Target Compound Data | Rapid, high-yield trifluoromethylation in continuous flow |
| Comparator Or Baseline | Traditional batch processing and gaseous CF3 sources |
| Quantified Difference | Flow-enabled KTFA reactions bypass the mass-transfer bottlenecks of batch reactors and the handling hazards of pressurized CF3 gases. |
| Conditions | Copper-catalyzed trifluoromethylation of aryl/heteroaryl iodides in a flow system using CF3COOK |
Process chemists should procure KTFA to safely and efficiently scale up the synthesis of fluorinated APIs using modern continuous-flow infrastructure.
Directly following from its quantitatively stronger freezing-point depression capabilities compared to potassium triflate, KTFA is a primary solute for water-in-salt electrolytes designed for extreme cold. It ensures that grid-storage or aerospace K-ion batteries remain operational down to -35 °C without solvent crystallization [1].
Based on its ability to alter the local Li+ solvation sheath and boost the transference number to 0.68, KTFA is applied as a liquid electrolyte additive. Procurement in this scenario targets the stabilization of the solid electrolyte interphase (SEI) in next-generation high-energy-density lithium-metal batteries [2].
Leveraging its relatively low melting point (140–142 °C), KTFA is a mandatory building block for formulating ternary potassium SCILs. It is used alongside KFSI and KFTFSI to create ultra-safe, non-flammable electrolytes for advanced energy storage systems requiring wide electrochemical windows [3].
Due to its high solubility and controlled decarboxylation profile, KTFA is a highly effective reagent for introducing trifluoromethyl groups into aromatic and heteroaromatic scaffolds via continuous-flow microreactors. It replaces hazardous gaseous alternatives in the scale-up of fluorinated active pharmaceutical ingredients (APIs) [4].
Acute Toxic;Irritant;Environmental Hazard